molecular formula C14H11NO4 B8352201 4-(furan-2-ylmethoxy)-1H-indole-2-carboxylic acid

4-(furan-2-ylmethoxy)-1H-indole-2-carboxylic acid

Cat. No. B8352201
M. Wt: 257.24 g/mol
InChI Key: WEEWWTXBEACBFK-UHFFFAOYSA-N
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Patent
US08354431B2

Procedure details

4-(Furan-3-ylmethoxy)-1H-indole-2-carboxylic acid (16c) is synthesized analogous to 16a from furan-3-yl-methanol and 4-hydroxy-1H-indole-2-carboxylic acid ethyl ester.
Name
16a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:5][O:6][C:7]2[CH:15]=[CH:14][CH:13]=[C:12]3[C:8]=2[CH:9]=[C:10]([C:16]([OH:18])=[O:17])[NH:11]3)[CH2:4][CH2:3][CH2:2]1.[O:19]1C=CC(CO)=C1.C(OC(C1NC2C(C=1)=C(O)C=CC=2)=O)C>>[O:19]1[CH:4]=[CH:3][CH:2]=[C:1]1[CH2:5][O:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH:9]=[C:10]([C:16]([OH:18])=[O:17])[NH:11]2

Inputs

Step One
Name
16a
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)COC1=C2C=C(NC2=CC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=CC(=C2C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)COC1=C2C=C(NC2=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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